1-(4-Chlorophenyl)piperazine Hydrochloride

Catalog No.
S1509874
CAS No.
13078-12-1
M.F
C10H14Cl2N2
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)piperazine Hydrochloride

CAS Number

13078-12-1

Product Name

1-(4-Chlorophenyl)piperazine Hydrochloride

IUPAC Name

1-(4-chlorophenyl)piperazine;hydrochloride

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

ZHGRQBSZTVJDHU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CN(CC[NH2+]1)C2=CC=C(C=C2)Cl.[Cl-]

The exact mass of the compound 1-(4-Chlorophenyl)piperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorophenyl)piperazine Hydrochloride (CAS 13078-12-1) is a highly stable, crystalline arylpiperazine building block widely utilized in medicinal chemistry and pharmaceutical manufacturing. As the hydrochloride salt of para-chlorophenylpiperazine, it provides a robust chemical scaffold for developing central nervous system (CNS) agents, particularly selective D2 and 5-HT receptor ligands. Its high melting point of 277°C and strong solubility in polar protic solvents make it a targeted intermediate for industrial scale-up, offering improved handling and processability compared to its free base counterpart .

Research Fit

Serotonergic pathway research tool with reported 5-HT1A and 5-HT2C affinity
4-Chloro positional isomer distinct from mCPP in transporter and receptor interactions
Supports analytical method context as isomer-specific reference standard

Substituting 1-(4-Chlorophenyl)piperazine Hydrochloride with its free base or positional isomers (such as mCPP) leads to critical failures in both manufacturing workflows and pharmacological targeting. The free base form suffers from poor environmental stability and handling difficulties, complicating the stoichiometric precision required in bulk synthesis . Furthermore, substituting with the meta-chloro isomer (mCPP) drastically alters the pharmacological profile of downstream active pharmaceutical ingredients (APIs), often introducing unwanted 5-HT2C agonism and psychoactive off-target effects . The exact para-chloro substitution is mandatory to dictate specific steric and electronic interactions in target binding pockets, making isomers strictly non-interchangeable.

Substitution Risk

SERT/DAT selectivity profile differs from mCPP
1-(4-Chlorophenyl)piperazine exhibits reported SERT-preferring inhibition, while mCPP shows non-selective serotonin receptor agonism. Direct substitution may shift pathway interpretation.
CYP2D6-mediated bioactivation blocked vs. reactive metabolite formation
mCPP forms glutathione-trapped reactive quinone imine intermediates; p-CPP does not undergo this pathway. Metabolic liability context differs, limiting interchangeability in drug metabolism research.
GABAA receptor antagonist potency rank is chlorine-position dependent
Reported antagonist potency ranking (2CPP > 3MPP > 4CPP > ...) demonstrates that chlorine position modulates GABAergic activity. Using mCPP or 2CPP would alter the research model response profile.

Thermal Stability and Stoichiometric Precision

1-(4-Chlorophenyl)piperazine Hydrochloride exhibits a high melting point of 277°C (with decomposition), forming a stable, free-flowing crystalline powder. In contrast, the un-salified free base form is typically a low-melting solid or viscous oil that is highly susceptible to environmental degradation and oxidation . This thermal stability ensures that the HCl salt can be stored at room temperature without inert gas protection, allowing for highly precise stoichiometric weighing during bulk pharmaceutical manufacturing.

Evidence DimensionMelting point and physical state
Target Compound Data277°C (dec.), stable crystalline powder
Comparator Or BaselinepCPP Free base (low-melting solid/oil, oxidation-prone)
Quantified Difference>200°C difference in thermal transition points; transition from unstable oil to stable powder
ConditionsStandard ambient storage and handling

A stable crystalline powder eliminates the need for specialized storage and ensures accurate molar dosing in scale-up synthesis.

SERT vs DAT Selectivity
Head-to-head
SERT IC50 100 nM, DAT IC50 658 nM; 6.6-fold preference
Reported SERT-preferring inhibition supports serotonergic pathway study context.
Human transporter-expressing HEK293 cell assay.

Regiochemical Specificity in Receptor Ligand Synthesis

The para-chloro substitution of pCPP HCl provides distinct steric and electronic properties compared to its meta-chloro analog (mCPP). While mCPP is a well-known, potent 5-HT2C receptor agonist often associated with psychoactive properties, pCPP serves as a crucial building block for synthesizing selective D2 receptor ligands and non-psychoactive derivatives . The linear geometry of the para-substitution fundamentally alters how downstream APIs interact with target binding pockets, making the isomers strictly non-interchangeable in structure-activity relationship (SAR) optimization.

Evidence DimensionPharmacological trajectory of downstream derivatives
Target Compound DataPara-chloro substitution (linear steric profile, D2 ligand precursor)
Comparator Or BaselinemCPP (meta-chloro substitution, 5-HT2C agonist precursor)
Quantified DifferenceComplete shift in receptor affinity profile of synthesized APIs
ConditionsStructure-activity relationship (SAR) profiling in medicinal chemistry

Using the exact para-isomer is mandatory to avoid unwanted psychoactive off-target effects and achieve the desired therapeutic profile.

CYP2D6 Bioactivation Resistance
Head-to-head
No glutathione adducts (p-CPP) vs. M3, M4, M5 adducts (mCPP)
Blocked bioactivation pathway reported; supports drug metabolism research context.
Human liver microsomal incubation with LC/MS/MS detection.

Solubility Profile for Biphasic Reaction Systems

The hydrochloride salt form of 1-(4-Chlorophenyl)piperazine demonstrates high solubility in polar protic solvents such as methanol and acidic aqueous solutions, whereas the free base is highly lipophilic and insoluble in water . This solubility differential is critical for process chemistry, as it enables the use of the HCl salt in biphasic reaction setups and simplifies downstream purification through straightforward acid-base extraction cycles, significantly reducing solvent waste and processing time.

Evidence DimensionAqueous and polar solvent solubility
Target Compound DataHighly soluble in methanol and aqueous acids (e.g., 1 mg/mL in methanol reference standards)
Comparator Or BaselinepCPP Free base (water-insoluble)
Quantified DifferenceEnables aqueous-phase partitioning and polar solvent compatibility
ConditionsStandard process chemistry purification protocols

Enhanced solubility in polar solvents streamlines synthesis workflows and reduces the cost of downstream purification.

GABAA Antagonism Rank
Head-to-head
Ranked 3rd among 12 piperazine derivatives; IC20 lower than mCPP
Positional potency modulation reported; supports GABAergic receptor SAR context.
Xenopus oocyte two-electrode voltage-clamp assay.

Synthesis of Selective D2 and 5-HT Receptor Modulators

Due to its specific para-chloro regiochemistry, pCPP HCl is the required starting material for synthesizing selective D2 receptor ligands and specific serotonin receptor modulators where the meta-chloro analog would introduce unwanted 5-HT2C agonism .

Industrial Scale-Up of Arylpiperazine APIs

The high thermal stability (melting point 277°C) and crystalline nature of the hydrochloride salt make it highly suitable for bulk manufacturing of pharmaceutical intermediates, ensuring precise stoichiometric additions without the handling issues associated with the free base .

Biphasic Process Chemistry Workflows

Its robust solubility in methanol and acidic solutions allows process chemists to design efficient biphasic reaction systems and streamline purification via acid-base extraction, reducing overall production costs and solvent usage .

Application Fit

Application
Selection Property
Validation Focus
Serotonergic pathway research
Reported SERT-preferring inhibition profile
Serotonergic vs. dopaminergic endpoint review
Drug metabolism studies
CYP2D6 bioactivation blockade reported
Reactive metabolite formation endpoint monitoring
Analytical method development
Isomer-specific reference standard
Method selectivity and identity confirmation
GABAergic receptor research
Positional antagonist potency rank
GABAA receptor modulation in research models

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38869-46-4

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